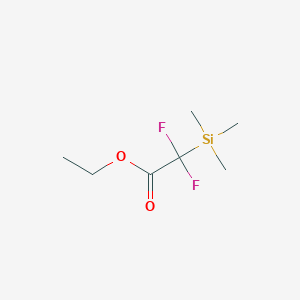

Ethyl difluoro(trimethylsilyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-trimethylsilylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2O2Si/c1-5-11-6(10)7(8,9)12(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAKYYSMROBYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374562 | |

| Record name | Ethyl trimethylsilyldifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205865-67-4 | |

| Record name | Ethyl trimethylsilyldifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl Difluoro(trimethylsilyl)acetate

Introduction: The Strategic Value of Ethyl Difluoro(trimethylsilyl)acetate in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a proven method for enhancing critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, the difluoromethylene (-CF2-) group is of particular interest as a bioisostere for ethers, carbonyls, or hydroxyl groups.[2][3] this compound, (TMSCF₂CO₂Et), has emerged as a uniquely powerful and versatile reagent for introducing the difluoromethyl group and related structures into complex molecular architectures.[1][3]

This guide provides an in-depth examination of the synthesis of this compound. Moving beyond a simple recitation of steps, we will explore the mechanistic underpinnings of the primary synthetic route, offer field-proven insights into experimental execution, and provide a self-validating protocol designed for reproducibility and success. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of how to prepare this essential building block.

Core Synthetic Strategy: The Reformatsky-Type Silylation Pathway

The most robust and widely recognized method for synthesizing this compound is a modification of the classic Reformatsky reaction. The traditional Reformatsky reaction involves the oxidative insertion of zinc metal into the carbon-halogen bond of an α-halo ester to form an organozinc intermediate, or "Reformatsky enolate".[4][5] This enolate then typically undergoes nucleophilic addition to a carbonyl compound.

In the synthesis of TMSCF₂CO₂Et, this principle is adapted. An α-halo difluoroacetate, such as ethyl bromodifluoroacetate, is activated by a metal (typically zinc or magnesium) to generate a nucleophilic difluoroenolate.[3][6] However, instead of being quenched with an aldehyde or ketone, this highly reactive intermediate is intercepted, or "trapped," by an electrophilic silicon source, chlorotrimethylsilane (TMSCl), to form the final silylated product.[7] This process effectively couples the difluoroacetate unit with a trimethylsilyl group, yielding the target reagent.

Mechanistic Rationale

The key to this synthesis is the generation of a carbanionic species at the carbon atom bearing the two fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms makes the α-proton of ethyl difluoroacetate acidic, but direct deprotonation can be challenging. The Reformatsky-type approach circumvents this by using a reductive metal insertion into a carbon-halogen bond, which is a more reliable method for generating the required nucleophile.[4][5]

-

Oxidative Insertion: The reaction initiates with the oxidative insertion of a metal (M), such as Zinc (Zn) or Magnesium (Mg), into the carbon-halogen (C-X) bond of the ethyl halodifluoroacetate precursor.[3][4] This forms an organometallic intermediate, the metal difluoroenolate.

-

Nucleophilic Attack (Silylation): This metal enolate is a potent nucleophile. In the presence of chlorotrimethylsilane (TMSCl), the enolate carbon attacks the electrophilic silicon atom of TMSCl.

-

Product Formation: This nucleophilic substitution displaces the chloride ion, forming a new carbon-silicon bond and yielding the final product, this compound.

Data Presentation: Reagents and Conditions

A successful synthesis relies on a precise understanding of each component's role and the optimal conditions. The following table summarizes the critical parameters for the Reformatsky-type synthesis of this compound.

| Component | Role | Typical Example(s) | Key Considerations |

| Halo-ester Precursor | Starting material; source of the CF₂CO₂Et moiety | Ethyl bromodifluoroacetate, Ethyl chlorodifluoroacetate[3][6] | Purity is critical. Moisture-sensitive. Handle under inert gas.[8] |

| Activating Metal | Reductant for generating the organometallic intermediate | Zinc (dust), Magnesium (turnings)[3] | Surface activation is often required to remove the passivating oxide layer. |

| Silylating Agent | Electrophilic silicon source | Chlorotrimethylsilane (TMSCl) | Must be anhydrous. Should be used in stoichiometric excess to ensure efficient trapping of the enolate. |

| Solvent | Reaction medium | Anhydrous Tetrahydrofuran (THF), Anhydrous N,N-Dimethylformamide (DMF)[3] | Must be aprotic and polar to solvate the organometallic intermediates. Rigorously dried solvent is essential. |

| Atmosphere | Reaction Environment | Nitrogen, Argon | The organometallic intermediates are highly sensitive to oxygen and moisture; an inert atmosphere is mandatory.[3] |

| Temperature | Reaction Condition | Room Temperature to Reflux | Reaction initiation may require gentle heating. The process is often exothermic and may require cooling. |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis from preparation to final product analysis.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure synthesized from established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

Objective: To synthesize this compound via a zinc-mediated Reformatsky-type silylation.

Materials:

-

Ethyl bromodifluoroacetate (1.0 eq)

-

Zinc dust, activated (1.5 eq)

-

Chlorotrimethylsilane (TMSCl), distilled (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation:

-

Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a thermometer.

-

Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.

-

Activate the zinc dust by stirring it for 30 minutes in 1M HCl, filtering, washing sequentially with water, ethanol, and diethyl ether, and then drying under high vacuum.

-

-

Reaction Setup:

-

To the reaction flask, add the activated zinc dust (1.5 eq) and anhydrous THF.

-

Add the chlorotrimethylsilane (1.2 eq) to the zinc suspension via syringe.

-

In the dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.0 eq) in anhydrous THF.

-

-

Synthesis:

-

Begin vigorously stirring the zinc suspension.

-

Add approximately 10% of the ethyl bromodifluoroacetate solution to the flask. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by a slight exotherm and bubble formation.

-

Once initiated, add the remaining ethyl bromodifluoroacetate solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.

-

After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, or until reaction completion is confirmed by GC-MS analysis of an aliquot.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

-

Troubleshooting and Field-Proven Insights

-

Problem: The reaction fails to initiate.

-

Cause & Solution: The primary cause is often a passivating layer of zinc oxide on the metal surface. Ensure the zinc is freshly activated. A small crystal of iodine can also be added to the flask to etch the zinc surface and facilitate initiation.

-

-

Problem: Low yields due to side reactions.

-

Cause & Solution: A common side reaction is the Wurtz-type homocoupling of the Reformatsky enolate. This is often caused by adding the ethyl bromodifluoroacetate too quickly, leading to a high local concentration of the enolate. Slow, controlled addition is paramount to ensure the generated enolate is immediately trapped by the TMSCl present in the flask.

-

-

Problem: Product decomposition during work-up.

-

Cause & Solution: The C-Si bond in the product is susceptible to hydrolysis, especially under acidic or basic conditions. The work-up should be performed efficiently and without prolonged exposure to the aqueous layers. Use of a buffered or neutral quench (saturated NH₄Cl) is preferable to strong acids or bases.

-

Conclusion

The synthesis of this compound via a Reformatsky-type silylation is a highly effective and reliable method for producing this valuable synthetic building block. By understanding the underlying mechanism, carefully controlling reaction conditions, and using high-quality, anhydrous reagents, researchers can consistently obtain high yields of the desired product. The utility of this reagent in accessing novel, difluoromethylated compounds ensures its continued importance in the fields of medicinal chemistry, agrochemistry, and materials science.[1][3][9]

References

- EvitaChem. (n.d.). This compound (EVT-325230).

- Guin, J. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 2570–2611.

- Guin, J. (2018). Recent developments in the asymmetric Reformatsky-type reaction. PMC - PubMed Central.

- Chem-Impex. (n.d.). Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate.

- Wikipedia. (n.d.). Ethyl bromodifluoroacetate.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Enamine. (n.d.). Ethyl bromodifluoroacetate.

- Wikipedia. (n.d.). Reformatsky reaction.

- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.

- ChemicalBook. (n.d.). Ethyl bromodifluoroacetate | 667-27-6.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- ChemicalBook. (n.d.). Ethyl difluoroacetate synthesis.

- Chem-Impex. (n.d.). Ethyl bromodifluoroacetate.

- TCI AMERICA. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate 205865-67-4.

- ChemicalBook. (n.d.). Ethyl bromodifluoroacetate.

- Google Patents. (n.d.). CN112574039B - Synthesis method of ethyl difluoroacetoacetate.

- Google Patents. (n.d.). WO2017025985A1 - Process of producing ethyl difluoroacetate.

- Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.

- American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.

- HETEROCYCLES. (n.d.). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound (EVT-325230) | 205865-67-4 [evitachem.com]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]

- 7. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 9. Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | 205865-67-4 | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to Ethyl Difluoro(trimethylsilyl)acetate: Properties, Reactivity, and Applications

Prepared by a Senior Application Scientist

Introduction: A Modern Reagent for Difluoromethylation

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The difluoromethyl group (–CF₂) in particular, is a valuable bioisostere for hydroxyl, thiol, or amine functionalities. Ethyl difluoro(trimethylsilyl)acetate has emerged as a versatile and efficient reagent for introducing this crucial motif.[1]

This guide provides an in-depth analysis of the chemical properties, reactivity, and practical applications of this compound for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of facts to explore the causality behind its reactivity and provide field-proven protocols for its successful application.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, is a colorless to light yellow liquid under standard conditions.[1] Its unique structure, featuring a silyl group on the same carbon as two fluorine atoms, is central to its reactivity. The trimethylsilyl group enhances solubility in organic solvents and plays a key role in the generation of the reactive nucleophilic species.[1]

A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 205865-67-4 | [1][2] |

| Molecular Formula | C₇H₁₄F₂O₂Si | [1][2] |

| Molecular Weight | 196.27 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 55 °C at 20 mmHg | [1] |

| Density | 1.03 g/mL | [1] |

| Refractive Index (n20D) | 1.39 | [1] |

| Key Characteristic | Moisture Sensitive |

Spectroscopic Characterization

Accurate characterization is paramount for verifying the integrity of the reagent before use. The following data, compiled from literature sources of analogous compounds and spectral databases, provides a benchmark for identification.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Assignment |

| ¹H NMR | ~4.3 | Quartet, J ≈ 7.1 Hz | -OCH₂ CH₃ |

| ~1.3 | Triplet, J ≈ 7.1 Hz | -OCH₂CH₃ | |

| ~0.3 | Singlet | -Si(CH₃ )₃ | |

| ¹³C NMR | ~164 | Triplet, J(C-F) ≈ 33 Hz | C =O |

| ~116 | Triplet, J(C-F) ≈ 250-260 Hz | -C F₂- | |

| ~63 | Singlet | -OCH₂ CH₃ | |

| ~14 | Singlet | -OCH₂CH₃ | |

| ~-4 | Triplet, J(C-F) ≈ 2 Hz | -Si(CH₃ )₃ | |

| ¹⁹F NMR | ~-115 | Singlet | -CF₂ - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled based on typical values for ethyl esters, trimethylsilyl groups, and related α,α-difluoro silyl compounds.

The Heart of Reactivity: A Masked Difluoromethyl Nucleophile

The synthetic utility of this compound stems from its function as a precursor to a difluoroenolate or an equivalent difluoromethyl nucleophile. The presence of the electron-withdrawing fluorine atoms acidifies the α-carbon, but not sufficiently for easy deprotonation. Instead, its reactivity is typically unmasked through interaction with a metal catalyst or a fluoride source.

The core principle involves the generation of a reactive intermediate that can engage in carbon-carbon bond formation. A key application is in copper-catalyzed cross-coupling reactions, which provides a powerful method for the synthesis of α-aryl-α,α-difluoroacetates. These products can then be further transformed, for instance, by hydrolysis and decarboxylation to yield valuable difluoromethyl arenes.

Diagram: Conceptual Workflow of Reactivity

Caption: General activation and reaction pathway.

Field-Proven Experimental Protocol: Copper-Catalyzed Arylation

This protocol is adapted from the work of Amii et al. and provides a reliable method for the coupling of aryl iodides with this compound. This reaction is a cornerstone of its application in medicinal chemistry.

Expertise & Causality: Why This Protocol Works

-

Copper(I) Iodide (CuI): Copper is the essential catalyst. It is believed to form a copper difluoroenolate intermediate via interaction with the silyl acetate. Copper is preferred for its relatively low cost and toxicity compared to other transition metals like palladium, although palladium catalysis is also known for similar transformations.

-

Solvent (DMSO or DME): Dimethyl sulfoxide (DMSO) or 1,2-dimethoxyethane (DME) are effective solvents for this reaction.[3] They are polar and aprotic, capable of dissolving the reagents and stabilizing the charged intermediates in the catalytic cycle without interfering with the reaction.

-

Inert Atmosphere (Nitrogen/Argon): The organometallic intermediates in the catalytic cycle can be sensitive to oxygen and moisture. Conducting the reaction under an inert atmosphere is crucial to prevent side reactions and catalyst deactivation, ensuring reproducible and high yields.

-

Temperature (80 °C): The reaction requires thermal energy to drive the catalytic cycle, including the oxidative addition and reductive elimination steps. 80 °C provides a good balance between reaction rate and reagent/product stability.

Step-by-Step Methodology

Materials:

-

Aryl iodide (1.0 equiv)

-

This compound (1.5 equiv)

-

Copper(I) iodide (CuI) (1.5 equiv)

-

Anhydrous DMSO (or DME)

-

Schlenk flask or oven-dried round-bottom flask with a condenser and magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl iodide (e.g., 1.0 mmol, 204 mg for iodobenzene) and copper(I) iodide (1.5 mmol, 285 mg).

-

Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Reagent Addition: Through the septum, add anhydrous DMSO (3.0 mL) via syringe.

-

Second Reagent Addition: Add this compound (1.5 mmol, 294 mg) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding ethyl aryldifluoroacetate.

This protocol provides a self-validating system; successful formation of the product, confirmed by NMR and MS, validates the integrity of the reagents and the execution of the anhydrous technique.

Diagram: Simplified Catalytic Cycle

Caption: Proposed copper-catalyzed cross-coupling cycle.

Safe Handling and Storage

As a moisture-sensitive and flammable organosilicon compound, proper handling of this compound is critical for both safety and experimental success.

-

Storage: The reagent should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, away from heat and sources of ignition. Refrigeration is often recommended to prolong shelf life.

-

Handling: All transfers should be performed using anhydrous techniques, such as with syringes or cannulas under a positive pressure of inert gas. Exposure to atmospheric moisture will lead to hydrolysis, degrading the reagent and affecting reaction outcomes.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

-

Safety Hazards: The compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.

Conclusion

This compound is a powerful reagent in the modern synthetic chemist's toolkit. Its ability to serve as a robust precursor for the nucleophilic difluoromethyl group makes it invaluable for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Understanding its chemical properties, the logic behind its reactivity, and the precise protocols for its use allows researchers to harness its full potential, accelerating the development of next-generation chemical entities.

References

-

Amii, H., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560–5563. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758940, Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate. Retrieved from [Link]

-

Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560-5563. Available at: [Link]

Sources

The Organic Chemist's Guide to Ethyl Difluoro(trimethylsilyl)acetate: Synthesis, Mechanisms, and Applications in Difluoromethylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Difluoromethyl Group

In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups, capable of enhancing metabolic stability, binding affinity, and membrane permeability.[1] Ethyl difluoro(trimethylsilyl)acetate, bearing the CAS number 205865-67-4, has emerged as a versatile and efficient reagent for the introduction of this valuable functional group, providing a practical pathway to a diverse array of difluoromethylated compounds.[2][3] This guide offers a comprehensive overview of its synthesis, properties, and application, with a particular focus on the mechanistic underpinnings of its reactivity in copper-catalyzed cross-coupling reactions.

Physicochemical and Safety Profile

This compound is a colorless to light yellow liquid at room temperature.[2] Its unique structure, combining a difluoroacetate core with a reactive trimethylsilyl group, dictates its utility and handling requirements. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 205865-67-4 | [2] |

| Molecular Formula | C₇H₁₄F₂O₂Si | [2] |

| Molecular Weight | 196.27 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 55 °C at 20 mmHg | [2] |

| Purity | Typically >97% (GC) | [2] |

| Reactivity | Moisture sensitive | [2] |

Safety and Handling:

This compound is a flammable liquid and vapor. It is crucial to handle this reagent in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. It is also sensitive to moisture and should be stored under an inert atmosphere.[2] Protective gloves, clothing, and eye/face protection are mandatory during handling. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water. For eye contact, rinse cautiously with water for several minutes.[4]

Synthesis of this compound: An Electrochemical Approach

While several chemical methods for the synthesis of this compound have been reported, including the reaction of ethyl chlorodifluoroacetate with chlorotrimethylsilane and magnesium, electrosynthesis offers a scalable and efficient alternative.[2] A molar-scale electrosynthesis has been developed, providing a reliable route to this valuable reagent.

Experimental Protocol: Electrosynthesis of this compound

This protocol is based on the constant-current electrolysis of ethyl chlorodifluoroacetate.

-

Apparatus: An undivided electrochemical cell equipped with a sacrificial lead cathode and a magnesium anode.

-

Reagents:

-

Ethyl chlorodifluoroacetate

-

Dimethylformamide (DMF)

-

Tetrabutylammonium bromide (nBu₄NBr) as the electrolyte

-

-

Procedure:

-

The electrochemical cell is charged with DMF and nBu₄NBr.

-

Ethyl chlorodifluoroacetate is added to the cell.

-

Constant-current electrolysis is carried out at 50–100 mA/cm² at a temperature of 20–25 °C.

-

The reaction progress is monitored by appropriate analytical techniques (e.g., GC-MS).

-

Upon completion, the reaction mixture is worked up by extraction with a suitable solvent (e.g., diethyl ether).

-

The crude product is purified by silica gel column chromatography.

-

This method has been reported to achieve yields of up to 85% on a 20 mmol scale.

Core Application: Copper-Catalyzed Aromatic Difluoromethylation

A primary application of this compound is in the copper-catalyzed cross-coupling with aryl halides to introduce a difluoro(trimethylsilyl)methyl group, which can then be readily converted to the desired difluoromethyl group. A seminal work by Amii and coworkers detailed a robust protocol for this transformation.[5]

Proposed Reaction Mechanism

Caption: Proposed pathway for copper-catalyzed difluoromethylation.

The trimethylsilyl group plays a crucial role in this reaction, likely facilitating a key transmetalation step with the copper catalyst. This generates a reactive organocopper species that then participates in the catalytic cycle. The reaction with the aryl iodide is thought to proceed via an oxidative addition/reductive elimination pathway at the copper center.[6]

Experimental Workflow

The overall process can be visualized as a three-stage workflow, starting from the readily available starting materials to the final difluoromethylated aromatic compound.

Caption: Three-stage workflow for aromatic difluoromethylation.

Detailed Protocol: Copper-Catalyzed Cross-Coupling and Conversion [5]

This protocol is adapted from the work of Amii and coworkers.

-

Part A: Copper-Catalyzed Cross-Coupling

-

To a solution of aryl iodide (1.0 equiv) in DMSO or DME, add this compound (1.2 equiv), copper(I) iodide (CuI, 1.0 equiv), and potassium fluoride (KF, 1.2 equiv).

-

Stir the mixture at 60 °C for 15 hours.

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the corresponding ethyl aryldifluoroacetate.

-

-

Part B: Hydrolysis

-

To a solution of the ethyl aryldifluoroacetate (1.0 equiv) in a mixture of methanol and water, add potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature for 1-2 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture and extract the aryldifluoroacetic acid with an organic solvent.

-

-

Part C: Decarboxylation

-

Dissolve the aryldifluoroacetic acid (1.0 equiv) in DMF or NMP.

-

Add potassium fluoride (KF) or cesium fluoride (CsF) (2.0 equiv).

-

Heat the mixture at 170-200 °C for 2-48 hours.

-

After cooling, perform an aqueous work-up and extract the final difluoromethyl arene product.

-

Purify by column chromatography or distillation.

-

This two-step conversion of the coupled product has been shown to provide the desired difluoromethyl aromatics in good to excellent yields for a variety of substrates.[5]

Conclusion

This compound is a valuable and versatile reagent for the introduction of the difluoromethyl group into organic molecules, a functionality of increasing importance in drug discovery and development. Its synthesis via scalable electrochemical methods and its efficient application in copper-catalyzed cross-coupling reactions make it an attractive tool for organic chemists. A thorough understanding of its properties, handling requirements, and the mechanistic details of its reactivity will enable researchers to effectively leverage this reagent in the synthesis of novel and impactful compounds.

References

- Médebielle, M., et al. (2000). Molar scale electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, a difluoromethylene building block precursor. Tetrahedron Letters, 41(44), 8763-8767.

- Martin, R., & Buchwald, S. L. (2008). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. Journal of the American Chemical Society, 130(48), 16453–16455.

- Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560–5563.

- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of mechanism-based inhibitors of enzymes. Chemical Society Reviews, 45(20), 5441-5454.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Wang, F., et al. (2022).

-

Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. Retrieved from [Link]

- Chu, L., Zhang, X., & Qing, F. L. (2009). CuBr-catalyzed oxidative difluoromethylation of tertiary amines with difluoroenol silyl ethers. Organic Letters, 11(10), 2197–2200.

- Li, Y., et al. (2018). Copper-Catalyzed Fluoroolefination of Silyl Enol Ethers and Ketones toward the Synthesis of β-Fluoroenones. Organic Letters, 20(4), 917–920.

- Amii, H., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560-5563.

- Zeng, X., et al. (2023). Copper-Catalyzed Difluorocarbene Transfer Enables Modular Synthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound (EVT-325230) | 205865-67-4 [evitachem.com]

- 3. Catalytic selective mono- and difluoroalkylation using fluorinated silyl enol ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Montessori education - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of ethyl difluoro(trimethylsilyl)acetate

An In-depth Technical Guide to the Molecular Structure of Ethyl Difluoro(trimethylsilyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 205865-67-4) is a pivotal organosilicon reagent in modern synthetic chemistry.[1] Its unique molecular architecture, combining a reactive difluoroacetate moiety with a sterically influential trimethylsilyl group, makes it an indispensable tool for the introduction of the difluoromethyl (CF2) group into a wide array of organic molecules.[1][2] This guide provides a comprehensive examination of its molecular structure, elucidated through spectroscopic analysis, and delves into its synthesis, reactivity, and applications, particularly within the realms of pharmaceutical and agrochemical development.[2] The strategic incorporation of fluorine atoms can significantly enhance the biological activity, metabolic stability, and overall efficacy of drug candidates, positioning this reagent at the forefront of medicinal chemistry innovation.[2][3][4]

Molecular Structure and Physicochemical Properties

This compound possesses a compact yet highly functionalized structure. At its core is an ethyl acetate backbone. The α-carbon is distinguished by the presence of two fluorine atoms (a gem-difluoro motif) and a trimethylsilyl (TMS) group. This specific arrangement is central to its chemical behavior. The high electronegativity of the fluorine atoms renders the α-carbon electrophilic, while the bulky TMS group influences its steric profile and reactivity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 205865-67-4 | [5][6] |

| Molecular Formula | C₇H₁₄F₂O₂Si | [5][6][7] |

| Molecular Weight | 196.27 g/mol | [6][7] |

| Appearance | Colorless to light yellow clear liquid | [2][8] |

| Boiling Point | 55 °C / 20 mmHg | [2][8] |

| Density | ~1.03 g/cm³ | [2][8] |

| Refractive Index | ~1.39 (n20D) | [2][8] |

| Synonyms | Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, 2,2-Difluoro-2-(trimethylsilyl)acetic acid ethyl ester | [5][8][9] |

Spectroscopic Elucidation of the Molecular Structure

The definitive structure of this compound is corroborated by a combination of spectroscopic techniques. Each method provides unique insights into the specific functional groups and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of this molecule in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the ethyl and trimethylsilyl protons.

-

A singlet around δ 0.1-0.3 ppm integrating to 9H, characteristic of the magnetically equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.

-

A quartet around δ 4.2-4.4 ppm integrating to 2H, corresponding to the methylene protons (-OCH₂CH₃) of the ethyl group, split by the adjacent methyl protons.

-

A triplet around δ 1.2-1.4 ppm integrating to 3H, representing the methyl protons (-OCH₂CH₃) of the ethyl group, split by the adjacent methylene protons.

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon backbone. Key signals, with approximate chemical shifts, include:[6][7]

-

δ 165-170 ppm (triplet): The carbonyl carbon (C=O) of the ester, showing coupling to the two adjacent fluorine atoms.

-

δ 115-120 ppm (triplet): The α-carbon (-CF₂Si-), which is significantly downfield due to the attached fluorine atoms and exhibits a large C-F coupling constant.

-

δ ~60 ppm: The methylene carbon (-OCH₂CH₃) of the ethyl group.

-

δ ~14 ppm: The methyl carbon (-OCH₂CH₃) of the ethyl group.

-

δ ~0 ppm: The three equivalent methyl carbons of the trimethylsilyl group.

-

-

¹⁹F NMR Spectroscopy: This technique is highly specific for fluorine-containing compounds. The spectrum for this compound is expected to show a single signal, as the two fluorine atoms are chemically equivalent.[6] This singlet would confirm the presence of the gem-difluoro group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[6]

-

Molecular Ion Peak (M⁺): The GC-MS analysis should reveal the molecular ion peak at an m/z value corresponding to the molecular weight of the compound (~196.27).[6]

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the ethyl group (-C₂H₅, Δm/z = 29), the ethoxy group (-OC₂H₅, Δm/z = 45), or the trimethylsilyl group (-Si(CH₃)₃, Δm/z = 73). The presence of these fragment ions in the mass spectrum provides strong evidence for the assigned structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound would be characterized by strong absorption bands indicative of its constituent parts.

-

~1750-1770 cm⁻¹: A strong absorption due to the C=O stretching vibration of the ester carbonyl group.

-

~1100-1300 cm⁻¹: Strong absorptions corresponding to the C-F stretching vibrations.

-

~1250 cm⁻¹ and ~840 cm⁻¹: Characteristic absorptions for the Si-C bonds of the trimethylsilyl group.

Synthesis Protocol and Mechanistic Rationale

This compound is commonly synthesized via a Reformatsky-type reaction.[1] This method provides a reliable and efficient route to the target compound.

Experimental Protocol

Objective: To synthesize this compound from ethyl chlorodifluoroacetate.

Materials:

-

Ethyl chlorodifluoroacetate

-

Chlorotrimethylsilane (TMSCl)

-

Magnesium (Mg) turnings

-

N,N-dimethylformamide (DMF), anhydrous

-

Nitrogen gas (or Argon) for inert atmosphere

-

Standard glassware for anhydrous reactions (e.g., three-neck flask, dropping funnel, condenser)

Procedure:

-

Preparation: Under an inert nitrogen atmosphere, charge a dry three-neck flask with magnesium turnings and anhydrous DMF.

-

Initiation: Add a small amount of the ethyl chlorodifluoroacetate to initiate the reaction. Gentle warming may be required.

-

Addition: Once the reaction begins (as evidenced by gentle bubbling or a color change), co-add the remaining ethyl chlorodifluoroacetate and chlorotrimethylsilane dropwise from a dropping funnel, maintaining the reaction at room temperature. Use an ice bath to control any exotherm.

-

Reaction: Stir the mixture at room temperature until the magnesium is consumed.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Causality and Experimental Choices

-

Inert Atmosphere: The reaction involves the formation of an organometallic intermediate which is sensitive to air and moisture. An inert atmosphere of nitrogen or argon is critical to prevent quenching of the intermediate and to ensure a high yield.[1]

-

Magnesium: Magnesium metal is used to reductively insert into the carbon-chlorine bond of ethyl chlorodifluoroacetate, forming a Reformatsky-type reagent. This intermediate is nucleophilic and reacts with the electrophilic silicon of chlorotrimethylsilane.

-

Anhydrous Solvent: Anhydrous DMF is used as the solvent because it is polar and aprotic, effectively solvating the intermediates without reacting with them.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The utility of this compound stems from its ability to act as a precursor for introducing difluoromethyl groups into organic frameworks.[1] This is a highly sought-after transformation in medicinal chemistry.

Core Reactivity

The compound's reactivity is dominated by the electrophilic character of the difluoromethyl group.[1] It readily participates in nucleophilic substitution and cross-coupling reactions.[1] The trimethylsilyl group can be cleaved under specific conditions to generate a nucleophilic difluoroenolate, which can then react with a wide range of electrophiles.

Significance in Drug Discovery

The introduction of a CF₂ or CF₂H group can profoundly and beneficially alter the properties of a parent molecule:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing its in vivo half-life.[4]

-

Lipophilicity: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[4]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes or receptors, potentially increasing the binding affinity and potency of a drug.[4]

This reagent serves as a key building block for synthesizing novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles in therapeutic areas ranging from oncology to infectious diseases.[2][3]

General Reaction Scheme

Caption: General reactivity pathway for difluoromethylation reactions.

Safety and Handling

This compound is a flammable liquid and vapor and requires careful handling in a laboratory setting.[6][8]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[5][10] Avoid breathing vapors or mist.[5] Proper grounding procedures should be followed to prevent static discharge.[5][8] Use only non-sparking tools.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] Keep away from heat, sparks, open flames, and other ignition sources.[8] It is also noted to be moisture-sensitive and should be stored under an inert gas.[8]

-

Fire: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[8]

Conclusion

This compound is a cornerstone reagent for modern organofluorine chemistry. Its molecular structure, confirmed by extensive spectroscopic data, is perfectly tailored for its role as a versatile difluoromethylating agent. The insights into its synthesis, reactivity, and handling provided in this guide underscore its importance for researchers and scientists, particularly those in drug development, who are working to create the next generation of advanced therapeutics and materials.

References

-

PubChem. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl Difluoroacetate in Advancing Pharmaceutical Research. pharmachems.com. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. John Wiley & Sons, Inc. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations with Fluorinated Molecules: The Role of Ethyl Difluoroacetate. pharmachems.com. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-325230) | 205865-67-4 [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | C7H14F2O2Si | CID 2758940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | 205865-67-4 | TCI AMERICA [tcichemicals.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of Ethyl Difluoro(trimethylsilyl)acetate

Introduction: The Role and Significance of a Fluorinated Workhorse

Ethyl difluoro(trimethylsilyl)acetate, with the CAS Number 205865-67-4, is a specialized organofluorine and organosilicon compound that has emerged as a valuable reagent in modern synthetic chemistry.[1][2][3] Its utility is primarily centered on its function as a precursor for the introduction of the difluoromethyl group (CF₂) into organic molecules. This functional group is of paramount importance in the fields of pharmaceutical and agrochemical development. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1]

The molecule's structure features a trimethylsilyl (TMS) group, which not only enhances its stability and solubility in organic solvents but also plays a crucial role in its reactivity.[1] This guide provides an in-depth examination of the core physical properties of this compound, offering both established data and the experimental methodologies required for their verification. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this reagent for its effective application in the laboratory.

Molecular Structure

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The fundamental physical characteristics of a reagent are critical for its proper handling, measurement, and use in chemical reactions and purifications. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 205865-67-4 | [1][4][5] |

| Molecular Formula | C₇H₁₄F₂O₂Si | [1][2][4][6] |

| Molecular Weight | 196.27 g/mol | [1][2][4][6] |

| Appearance | Colorless to light yellow clear liquid; may appear cloudy | [1][2] |

| Boiling Point | 55 °C at 20 mmHg | [1] |

| Density | 1.03 g/cm³ at 20 °C | [1] |

| Refractive Index (n_D²⁰) | 1.39 | [1][5] |

| Purity | ≥97% (GC) | [1][5] |

Section 1: Boiling Point Determination

Scientific Rationale

The boiling point is a fundamental physical property that informs purification strategies. This compound has a reported boiling point of 55 °C under reduced pressure (20 mmHg).[1] This indicates that the compound is susceptible to decomposition at its atmospheric boiling point, a common characteristic for complex organic molecules. Therefore, purification by distillation must be conducted under vacuum to lower the boiling temperature and prevent thermal degradation.[7][8] The choice of vacuum pressure and corresponding temperature is critical for achieving high purity without significant loss of material.

Experimental Protocol: Vacuum Distillation

This protocol describes the standard procedure for the purification of a high-boiling, potentially heat-sensitive liquid like this compound.

Workflow: Vacuum Distillation Setup

Caption: Workflow for setting up and performing vacuum distillation.

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a standard vacuum distillation apparatus using oven-dried glassware. Use a Claisen adapter to minimize bumping of the liquid into the condenser.[9] Ensure all glass joints are properly sealed with a suitable vacuum grease.

-

System Integrity Check: Before introducing the sample, assemble the full apparatus and connect it to the vacuum pump. Evacuate the system and ensure it can hold a stable vacuum. A hissing sound indicates a leak which must be addressed by checking and re-greasing the joints.[9]

-

Charging the Flask: Release the vacuum by backfilling with an inert gas (e.g., Nitrogen or Argon). Add the crude this compound and a magnetic stir bar to the distilling flask. Causality Note: A stir bar is used instead of boiling chips, as the vacuum would remove the trapped air in porous boiling chips, rendering them ineffective.[9] Vigorous stirring is essential to prevent bumping under reduced pressure.

-

Distillation: Re-evacuate the system slowly to the target pressure (e.g., 20 mmHg). Begin stirring and gradually heat the distilling flask using a heating mantle.

-

Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature (the boiling point at that pressure, expected to be ~55 °C). Discard any initial lower-boiling forerun.

-

Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely under vacuum.

-

System Venting: Slowly and carefully vent the apparatus by backfilling with an inert gas before disconnecting the receiving flask to collect the purified product.

Section 2: Density Determination

Scientific Rationale

Density is the mass per unit volume of a substance (ρ = m/V). It is a crucial parameter for converting between mass and volume, which is a daily necessity in any synthesis lab for accurately measuring reagents. Its temperature dependency means that measurements must be performed at a controlled, specified temperature for consistency and accuracy. The pycnometric method is a highly precise technique for determining the density of liquids by accurately measuring the weight of a precisely known volume.[10]

Experimental Protocol: Measurement using a Pycnometer

Step-by-Step Methodology:

-

Calibration of Pycnometer Volume:

-

Thoroughly clean and dry the pycnometer and its stopper. Weigh it on an analytical balance (m_empty).[10]

-

Fill the pycnometer with deionized water of a known temperature (e.g., 20.0 °C). Insert the stopper, allowing excess water to exit through the capillary.[10]

-

Carefully dry the exterior of the pycnometer and weigh it again (m_water).

-

Calculate the exact volume of the pycnometer (V_pyc) using the known density of water at that temperature (ρ_water): V_pyc = (m_water - m_empty) / ρ_water.

-

-

Measurement of Sample Density:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound, ensuring it has equilibrated to the same temperature as the water in the calibration step (20.0 °C). A thermostatic bath can be used for high precision.[11]

-

Insert the stopper, dry the exterior, and weigh the filled pycnometer (m_sample).

-

Calculate the mass of the sample: m = m_sample - m_empty.

-

Calculate the density of the sample (ρ_sample): ρ_sample = m / V_pyc.

-

Section 3: Refractive Index Measurement

Scientific Rationale

The refractive index (RI) is a dimensionless number that describes how fast light travels through a material. It is a highly sensitive physical property that is dependent on temperature and the wavelength of light used for measurement.[12] For a pure compound, the refractive index is a constant under standard conditions (e.g., 20 °C and the sodium D-line at 589 nm).[13] This makes it an excellent, rapid tool for assessing the purity of a liquid sample.[14] A deviation from the literature value (1.39 for this compound) can indicate the presence of impurities.

Experimental Protocol: Measurement using an Abbe Refractometer

Workflow: Refractive Index Measurement

Caption: Standard operating procedure for an Abbe refractometer.

Step-by-Step Methodology:

-

Instrument Calibration: Turn on the refractometer and the light source. Ensure the circulating water bath is set to 20 °C. Calibrate the instrument by placing a few drops of distilled water on the prism; the reading should be 1.3330. Adjust if necessary using the calibration screw.[14]

-

Sample Preparation: Clean the measuring and illuminating prisms with ethanol or acetone and a soft lens tissue, then allow them to dry completely.[14]

-

Sample Application: Using a clean pipette, place 2-3 drops of this compound onto the surface of the lower (measuring) prism.[15]

-

Measurement: Gently close the upper prism. Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

-

Dispersion Correction: If a colored band is visible at the boundary, rotate the chromatic compensator dial until the boundary is a sharp, black-and-white line.[15]

-

Final Reading: Turn the fine adjustment knob to position the boundary line exactly in the center of the crosshairs.

-

Data Recording: Read the refractive index value from the internal scale. Record this value along with the measurement temperature (e.g., n_D²⁰ = 1.39).[14]

Section 4: Spectroscopic and Spectrometric Characterization

Physical properties also include the characteristic responses of a molecule to electromagnetic radiation and in a mass spectrometer. These data are essential for unambiguous structure confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of an organic molecule.

-

¹H NMR: Will show signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and the trimethylsilyl protons (a singlet). The relative integration of these signals (2:3:9) confirms the ratio of these groups.

-

¹³C NMR: Provides information on the carbon framework of the molecule. Spectral data is available for this compound.[4][6]

-

¹⁹F NMR: This is particularly important for fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms. Its chemical shift is a key identifier.[4] The use of an internal standard like trifluorotoluene (-63.72 ppm) or 1,4-difluorobenzene can be used for quantitative analysis.[16][17]

-

-

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. GC-MS data, which combines gas chromatography for separation with mass spectrometry for detection, is available and confirms a molecular weight of 196.27 g/mol .[4] MS is also invaluable for identifying impurities and reaction byproducts.

Section 5: Handling, Storage, and Safety

-

Handling: this compound is a flammable liquid and vapor.[4] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn.

-

Storage: The compound is moisture-sensitive.[5] Exposure to water can lead to hydrolysis of the ester and the trimethylsilyl group. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon) in a cool, dry place.

-

Hazards: The compound may cause skin, eye, and respiratory irritation.[4] Appropriate care should be taken to avoid contact and inhalation.

References

-

Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. PubChem. Retrieved from [Link]

-

Measurement Canada. (2017). Specialized test procedure—Procedure for density determination. Government of Canada. Retrieved from [Link]

-

NBCHAO. (n.d.). What is an Abbe refractometer? Retrieved from [Link]

-

HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

-

University of West Bohemia. (n.d.). 1 density determination by pycnometer. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate [13C NMR]. Wiley-VCH. Retrieved from [Link]

-

University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. METTLER TOLEDO. Retrieved from [Link]

-

Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (2014). Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. The Royal Society of Chemistry. Retrieved from [Link]

-

University of Utah. (2008). Pycnometer. Chemical Engineering Department. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]

-

Ali, A. M. (2021). Experimental No. (8) Distillation Distillation. Retrieved from [Link]

-

MIT OpenCourseWare. (2010). Distillation II | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

-

StudySmarter. (2024). Vacuum Distillation: Setup & Advantages. Retrieved from [Link]

-

Wikipedia. (n.d.). Distillation. Retrieved from [Link]

-

Burch, C. R. (1929). Some Experiments on Vacuum Distillation. Semantic Scholar. Retrieved from [Link]

-

Wang, H., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl difluoroacetate. PubChem. Retrieved from [Link]

-

Ma, G., et al. (2014). Supporting Information for An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. The Royal Society of Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | 205865-67-4 | TCI AMERICA [tcichemicals.com]

- 4. Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | C7H14F2O2Si | CID 2758940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. spectrabase.com [spectrabase.com]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. Distillation - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. che.utah.edu [che.utah.edu]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 14. hinotek.com [hinotek.com]

- 15. davjalandhar.com [davjalandhar.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. colorado.edu [colorado.edu]

An In-Depth Technical Guide to the Stability and Handling of Ethyl Difluoro(trimethylsilyl)acetate

Introduction

Ethyl difluoro(trimethylsilyl)acetate is a versatile and highly valuable reagent in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1] Its utility stems from its capacity to serve as a precursor for the introduction of the difluoromethyl (CF2) and difluoromethylcarbonyl functionalities into a wide array of organic molecules.[2][3] The incorporation of fluorine atoms into drug candidates and agrochemicals can significantly enhance their biological activity, metabolic stability, and overall efficacy.[2][4] This guide provides a comprehensive overview of the stability and handling of this compound, offering insights into its chemical properties, reactivity, and best practices for its use in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its safe and effective handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄F₂O₂Si | [5] |

| Molecular Weight | 196.27 g/mol | [5] |

| Appearance | Clear, colorless to light yellow liquid | [5] |

| Purity | Typically >95-97% (GC) | [5][6] |

| Boiling Point | 55 °C at 20 mmHg | [7] |

| Density | 1.03 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.39 | [6] |

| CAS Number | 205865-67-4 | [6] |

Stability Profile

The stability of this compound is a critical consideration for its storage and use in synthesis. The primary factors influencing its stability are its sensitivity to moisture and its thermal properties.

Moisture Sensitivity and Hydrolysis

This compound is classified as a moisture-sensitive reagent.[6] This sensitivity is attributed to the presence of the silyl ketene acetal functionality, which is susceptible to hydrolysis.[8]

The mechanism of hydrolysis for silyl enol ethers, a related class of compounds, typically proceeds via protonation of the double bond followed by nucleophilic attack of water on the silicon atom, or via direct attack on the silicon atom.[9] For silyl ketene acetals, acid-catalyzed hydrolysis is a well-established process that leads to the corresponding carboxylic acid and silanol, which can further react to form a siloxane.[8][10]

Practical Implications:

-

Storage: Always store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[11]

-

Handling: Use anhydrous solvents and oven- or flame-dried glassware for all manipulations.[12]

-

Reaction Conditions: When performing reactions, ensure that all other reagents and solvents are scrupulously dried to prevent premature decomposition of the silyl acetal.

Thermal Stability and Decomposition

The thermal stability of this compound is another crucial aspect to consider, particularly for reactions conducted at elevated temperatures or for long-term storage. While a specific decomposition temperature for this compound is not well-documented, the thermal degradation of related fluorinated esters and silyl compounds provides valuable insights.

The thermal decomposition of fluorinated carboxylic acids and their derivatives can proceed through various pathways, including decarboxylation and the elimination of hydrogen fluoride.[13] For ethyl acetate, thermal decomposition has been shown to yield ethylene and acetic acid via a concerted mechanism.[14] The presence of the difluoro and trimethylsilyl groups will undoubtedly alter the decomposition pathway and energetics.

Computational studies on the thermal decomposition of perfluoroalkyl carboxylic acids suggest that C-C bond scission is a plausible degradation mechanism.[15][16] For this compound, potential thermal decomposition pathways could involve:

-

Retro-ene reaction: Similar to the decomposition of ethyl acetate, leading to the formation of ethylene and difluoro(trimethylsilyl)acetic acid.

-

Elimination of trimethylsilyl fluoride: A common pathway for silyl fluorides.

-

Decarboxylation: Particularly if hydrolysis to the corresponding carboxylic acid occurs first.

Practical Implications:

-

Storage Temperature: Store the reagent at the manufacturer's recommended temperature, typically in a cool, dry place.

-

Reaction Temperature: When designing reactions, consider the potential for thermal decomposition, especially if heating for prolonged periods. Monitor reactions for the formation of potential byproducts.

-

Distillation: If distillation is required, it should be performed under reduced pressure to minimize the thermal stress on the compound. The reported boiling point is 55 °C at 20 mmHg.[7]

Safe Handling and Storage Protocols

Given its moisture sensitivity and potential for thermal degradation, strict adherence to proper handling and storage protocols is essential.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin Protection: A lab coat should be worn at all times.

-

Respiratory Protection: Handle the reagent in a well-ventilated fume hood.

Storage

-

Store in a tightly sealed container, preferably the original manufacturer's bottle with a Sure/Seal™ cap or equivalent.[12]

-

Store under a dry, inert atmosphere (nitrogen or argon).

-

Keep in a cool, dry, and well-ventilated area away from sources of ignition, as the compound is flammable.

-

Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Dispensing and Transfer

-

Inert Atmosphere Techniques: All transfers should be performed using standard inert atmosphere techniques, such as a Schlenk line or a glovebox.[12]

-

Syringe/Cannula Transfer: Use dry, nitrogen-flushed syringes or cannulas for transferring the liquid reagent.[11][12]

Reactivity and Synthetic Applications

This compound is a key reagent for the introduction of the difluoromethyl group into organic molecules.[2][3] Its reactivity is primarily centered around the silyl ketene acetal moiety.

Reaction with Electrophiles

The silyl ketene acetal can act as a nucleophile, reacting with various electrophiles. This reactivity is often leveraged in carbon-carbon bond-forming reactions.

Reaction with Nucleophiles

The ester functionality can be susceptible to nucleophilic attack, although this is generally less facile than the reactions involving the silyl ketene acetal. Reactions with strong nucleophiles, such as organometallic reagents, can lead to the formation of ketones or tertiary alcohols after a double addition.[17]

Difluoromethylation Reactions

A primary application of this compound is in difluoromethylation reactions. These reactions often proceed via the in-situ generation of a difluorinated nucleophile or through transition metal-catalyzed cross-coupling processes. For example, it can be used in copper-catalyzed cross-coupling reactions with aryl iodides.[18]

Analytical Characterization and Monitoring

Regularly assessing the purity and stability of this compound is crucial for ensuring reproducible experimental results.

-

Gas Chromatography (GC): GC is a suitable method for determining the purity of the reagent.[6] The appearance of new peaks over time can indicate decomposition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR can provide detailed structural information and are powerful tools for monitoring the stability of the compound. The presence of peaks corresponding to ethyl difluoroacetate or trimethylsilanol would indicate hydrolysis.[19][20]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify potential degradation products by analyzing their mass spectra.[21][22][23]

Conclusion

This compound is a potent and versatile reagent for the synthesis of fluorinated organic molecules. Its effective use hinges on a thorough understanding of its stability and reactivity. By adhering to stringent protocols for handling and storage, particularly with respect to moisture exclusion, researchers can ensure the integrity of the reagent and achieve reliable and reproducible results in their synthetic endeavors. This guide provides a foundational framework for the safe and effective utilization of this important synthetic tool in the pursuit of novel pharmaceuticals and agrochemicals.

References

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7017-7044. [Link]

-

Hu, J., Zhang, W., & Wang, F. (2005). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (35), 4381-4392. [Link]

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7017-7044. [Link]

-

Ni, C., & Hu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1143-1168. [Link]

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. [Link]

-

Novice, M. H., Seikaly, H. R., Seiz, A. D., & Tidwell, T. T. (1982). Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. Journal of the American Chemical Society, 104(23), 6455-6456. [Link]

-

Long, Z., Wang, Z., & Gu, Z. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5349-5364. [Link]

-

Alinezhad, A., Shao, H., Litvanova, K., Sun, R., & Kubatova, A. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. New Jersey Institute of Technology. [Link]

-

Alinezhad, A., Shao, H., Litvanova, K., Sun, R., Kubatova, A., & Ateia, M. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ResearchGate. [Link]

-

Doughty, B., Chakarawet, K., Islamoglu, T., & Farha, O. K. (2021). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. [Link]

-

Simmie, J. M., & Somers, K. P. (2020). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 22(8), 1637-1649. [Link]

-

Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

-

De, S., Khan, A., & Seeberger, P. H. (2012). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ResearchGate. [Link]

-

Hutschenreuther, A., Scherer, M., & Scherer, G. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Molecules, 28(6), 2653. [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Oku, A., Kinugasa, H., & Kamat, T. (1992). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. ResearchGate. [Link]

-

Farnham, W. B., & Roe, D. C. (2025). Difluoroorganometalate-Assisted Generation of Perfluorocarbanions from Trimethylsilyl Synthons and Their Interactions with Perfluoroaryl Compounds. ResearchGate. [Link]

-

Kolomeitsev, A. A., Vorobyev, A. N., & Yagupolskii, L. M. (2007). Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. The Journal of Organic Chemistry, 72(22), 8344-8350. [Link]

-

ResearchGate. (n.d.). (A), GC-MS analysis after ethyl acetate extraction and.... Retrieved from [Link]

-

Yamada, T., Taylor, P. H., Buck, R. C., Kaiser, M. A., & Giraud, R. J. (2005). Thermal degradation of fluorotelomer treated articles and related materials. ResearchGate. [Link]

-

Hutschenreuther, A., Scherer, M., & Scherer, G. (2023). Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. PubMed. [Link]

-

Norris, J. (2018, April 7). Hydrolysis of acetals [Video]. YouTube. [Link]

-

Fife, T. H., & Jao, L. K. (1968). The spontaneous hydrolysis of acetals: sensitivity to the leaving group. Journal of the Chemical Society, Perkin Transactions 2, 579-582. [Link]

-

Doughty, B., Chakarawet, K., Islamoglu, T., & Farha, O. K. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. American Chemical Society. [Link]

-

G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, K. I. Goldberg, (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179. [Link]

-

ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields.... Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

-

Chad's Prep. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube. [Link]

-

Green, A. P., & Turner, N. J. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. ChemBioChem, e202400192. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents [Video]. YouTube. [Link]

-

Glorius, F., & Spielmann, K. (2022). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters, 24(10), 1956-1960. [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

-